6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
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Overview
Description
The compound “6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol” is a complex organic molecule characterized by multiple functional groups, including silyl ethers, alkenes, and alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexylidene and indenylidene moieties, followed by the introduction of the silyl ether groups and the final alcohol functionalization. Common synthetic routes may include:
Cyclohexylidene Formation: This step could involve the cyclization of a suitable precursor under acidic or basic conditions.
Indenylidene Formation: This step might involve the cyclization of a diene precursor using a transition metal catalyst.
Silyl Ether Introduction: The tert-butyl(dimethyl)silyl groups can be introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Alcohol Functionalization: The final step may involve the reduction of a carbonyl group to an alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The alkenes can be reduced to alkanes using hydrogenation with a palladium catalyst.
Substitution: The silyl ether groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, given the compound’s structural complexity and functional diversity.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique functional groups.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
- **6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-one
- **6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-amine
Uniqueness
The uniqueness of the compound lies in its combination of silyl ether groups, alkenes, and an alcohol functional group, which provide a diverse range of chemical reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the specific context.
Properties
Molecular Formula |
C39H72O3Si2 |
---|---|
Molecular Weight |
645.2 g/mol |
IUPAC Name |
6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/t28?,32?,33?,34?,35?,39-/m1/s1 |
InChI Key |
HAYVDHBKYABBBI-UXNDUNPFSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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